Dextrose-4,5-13C2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

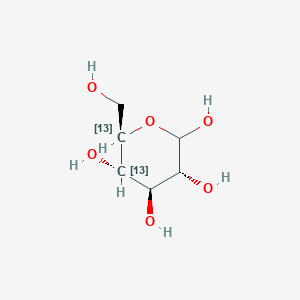

Dextrose-4,5-13C2, also known as D-Glucose-4,5-13C2, is a stable isotope-labeled compound of glucose. It is a monosaccharide, which is the simplest form of carbohydrate and a fundamental building block of more complex carbohydrates. The labeling with carbon-13 isotopes at the 4th and 5th positions allows for detailed studies in various scientific fields, particularly in metabolic research and nuclear magnetic resonance (NMR) spectroscopy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dextrose-4,5-13C2 typically involves the incorporation of carbon-13 isotopes into the glucose molecule. One common method is the Ruff degradation process, which starts with D-(1,2-13C2)mannose. This compound is oxidized and then reduced to form D-(4,5-13C2)arabinose. The arabinose is then converted to D-(4,5-13C2)glucose through a series of chemical reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical processes but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic enrichment and chemical purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Dextrose-4,5-13C2 undergoes various chemical reactions typical of glucose, including:

Oxidation: Conversion to gluconic acid using glucose oxidase.

Reduction: Formation of sorbitol through catalytic hydrogenation.

Substitution: Formation of glucose derivatives through reactions with halogens or other substituents.

Common Reagents and Conditions

Oxidation: Glucose oxidase in the presence of oxygen.

Reduction: Hydrogen gas with a metal catalyst such as nickel.

Substitution: Halogenating agents like chlorine or bromine under controlled conditions.

Major Products

Oxidation: D-Gluconic acid.

Reduction: Sorbitol.

Substitution: Various halogenated glucose derivatives.

Applications De Recherche Scientifique

Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dextrose-4,5-13C2 is extensively used in NMR spectroscopy to study molecular structures and dynamics. The carbon-13 labeling enhances the sensitivity and resolution of NMR experiments, allowing researchers to obtain detailed information about molecular conformations and interactions. This application is crucial for understanding complex biochemical processes and drug interactions.

Biology

Metabolic Studies

In biological research, this compound is employed to trace glucose metabolic pathways within cells. By analyzing the incorporation of the labeled glucose into various metabolites, researchers can elucidate metabolic fluxes and identify key regulatory points in glycolysis and gluconeogenesis. This application is particularly valuable in studies related to energy metabolism and metabolic disorders such as diabetes.

Case Study: Cerebral Metabolism

A study utilized this compound to measure cerebral glucose metabolism in mice. The findings demonstrated that glucose serves as the primary energy source for the brain, with enhanced detection of metabolic fluxes through advanced 13C magnetic resonance spectroscopy (MRS) techniques . This application highlights the compound's utility in understanding brain metabolism and potential therapeutic targets for neurological diseases.

Medicine

Diagnostic Imaging

This compound is also utilized in diagnostic imaging techniques to assess metabolic activity in various tissues. The ability to trace labeled glucose allows for non-invasive monitoring of metabolic changes associated with diseases such as cancer and diabetes. For instance, hyperpolarized 13C-MRS has been employed to visualize real-time metabolic processes in tumors, providing insights into tumor metabolism and response to therapy .

Case Study: Tumor Imaging

In a recent study involving tumor models, researchers injected hyperpolarized this compound to observe glycolytic reactions in real-time. The results indicated that specific metabolic pathways could be monitored effectively using this isotopically labeled compound, paving the way for improved diagnostic methods in oncology .

Industry

Production of Labeled Compounds

In industrial applications, this compound is used for synthesizing other labeled compounds that are essential for research and development purposes. Its stable isotope labeling is crucial for creating tracers used in various biochemical assays and studies.

Mécanisme D'action

The mechanism of action of Dextrose-4,5-13C2 is similar to that of regular glucose. It participates in glycolysis, where it is phosphorylated and broken down to produce energy in the form of ATP. The carbon-13 labeling allows researchers to track the metabolic pathways and understand the molecular targets and pathways involved in glucose metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

D-Glucose-1-13C: Labeled at the first carbon position.

D-Glucose-6-13C: Labeled at the sixth carbon position.

D-Glucose-13C6: Labeled at all six carbon positions

Uniqueness

Dextrose-4,5-13C2 is unique due to its specific labeling at the 4th and 5th carbon positions, making it particularly useful for studying specific metabolic pathways and reactions that involve these positions.

Activité Biologique

Dextrose-4,5-^13C2, a stable isotope-labeled form of glucose, has garnered significant attention in metabolic research due to its unique properties that allow for tracing metabolic pathways in vivo. This article explores its biological activity, including its role in various metabolic pathways, particularly the pentose phosphate pathway (PPP), and its applications in clinical and experimental settings.

Overview of Dextrose-4,5-13C2

Dextrose, or glucose, is a simple sugar that serves as a primary energy source for cells. The incorporation of stable isotopes like ^13C allows researchers to track glucose metabolism with high precision. Dextrose-4,5-^13C2 is specifically useful for studying the PPP, a crucial metabolic pathway involved in nucleotide synthesis and cellular redox balance.

Pentose Phosphate Pathway (PPP)

The PPP is critical for cellular metabolism, providing NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis. Dextrose-4,5-^13C2 can be utilized to elucidate the dynamics of the PPP. Research indicates that the administration of ^13C-labeled glucose leads to distinct isotopic patterns in metabolites that reflect the activity of the PPP.

Key Findings:

- Isotopic Distribution: Studies have shown that the ratio of ^13C isotopomers in blood glucose can indicate the extent of PPP activity. For instance, after administering [U-^13C3]glycerol, the production of [1,2-^13C2]glucose was significantly higher when the PPP was active compared to when it was not .

- Gluconeogenesis: The metabolism of glycerol through gluconeogenesis also affects the isotopic composition of glucose. The presence of Dextrose-4,5-^13C2 allows researchers to differentiate between carbon contributions from various sources .

Research Applications

Dextrose-4,5-^13C2 has been employed in various studies to understand metabolic disorders and physiological processes:

Case Study: Hepatic Metabolism

In a study examining hepatic metabolism using ^13C-NMR spectroscopy, researchers tracked the conversion of deuterated glucose into metabolites such as lactate and ribose. The results indicated that dextrose-derived carbon was predominantly channeled through the PPP under certain conditions .

Table 1: Isotopomer Ratios from Hepatic Metabolism

| Metabolite | Isotopomer Ratio |

|---|---|

| Lactate | 0.008 |

| Ribose | 0.036 |

Clinical Implications

The understanding of how Dextrose-4,5-^13C2 participates in metabolic pathways has implications for diseases like diabetes and cancer. For example:

- Diabetes Management: By tracing glucose metabolism in diabetic patients using ^13C-labeled compounds, clinicians can gain insights into insulin resistance and beta-cell function .

- Cancer Metabolism: Tumor cells often exhibit altered glucose metabolism. Dextrose-4,5-^13C2 can help identify these metabolic shifts and potentially guide therapeutic interventions.

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)(5,6-13C2)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-KBJQABIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.